molecular formula C10H11F2NO B14053318 2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine

2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine

Katalognummer: B14053318
Molekulargewicht: 199.20 g/mol
InChI-Schlüssel: LWGXTWAUJKUYKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine is a fluorinated heterocyclic compound It is characterized by the presence of both a pyridine ring and a tetrahydropyran ring, each substituted with fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine typically involves the reaction of 2-fluoropyridine with 4-fluorotetrahydropyran under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which allows for the formation of the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine and tetrahydropyran derivatives, while oxidation reactions can produce corresponding ketones or aldehydes.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine is unique due to the presence of both fluorinated pyridine and tetrahydropyran rings.

Eigenschaften

Molekularformel

C10H11F2NO

Molekulargewicht

199.20 g/mol

IUPAC-Name

2-fluoro-3-(4-fluorooxan-4-yl)pyridine

InChI

InChI=1S/C10H11F2NO/c11-9-8(2-1-5-13-9)10(12)3-6-14-7-4-10/h1-2,5H,3-4,6-7H2

InChI-Schlüssel

LWGXTWAUJKUYKI-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1(C2=C(N=CC=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.